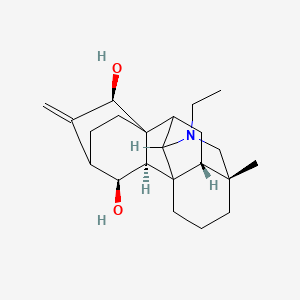

Bullatine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bullatine A est un alcaloïde diterpénoïde naturel isolé des racines d’Aconitum brachypodum, une plante appartenant à la famille des Ranunculaceae. Ce composé est connu pour ses propriétés pharmacologiques importantes, notamment ses effets anti-inflammatoires, analgésiques et antirhumatismaux. Il a été traditionnellement utilisé en médecine chinoise pour gérer la douleur chronique, l’arthrite et les blessures traumatiques .

Applications De Recherche Scientifique

Bullatine A has been extensively studied for its scientific research applications, including:

Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.

Biology: It is used to investigate the biological pathways involved in inflammation and pain management.

Medicine: this compound is explored for its potential therapeutic applications in treating chronic pain, arthritis, and inflammatory diseases.

Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes

Mécanisme D'action

Bullatine A exerce ses effets par le biais de multiples mécanismes :

Action anti-inflammatoire : this compound inhibe la production de cytokines pro-inflammatoires et d’enzymes telles que l’interleukine-1 bêta, l’interleukine-6, le facteur de nécrose tumorale alpha, la synthase d’oxyde nitrique inductible et la cyclooxygénase-2.

Action analgésique : this compound stimule l’expression de la dynorphine A dans les microglies spinales, qui interagissent avec les récepteurs kappa-opioïdes pour produire des effets antinociceptifs.

Analyse Biochimique

Biochemical Properties

Bullatine A plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the P2X7 receptor, where this compound acts as a potent antagonist . This interaction inhibits ATP-induced cell death and apoptosis, as well as P2X receptor-mediated inflammatory responses . Additionally, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and reduce reactive oxygen species (ROS) generation . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound stimulates the expression of dynorphin A, which contributes to its anti-hypersensitivity effects in pain models . The compound also inhibits the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia and macrophages . Furthermore, this compound reduces the translocation of NF-κB p65 and the phosphorylation of JNK, thereby attenuating systemic inflammatory responses . These cellular effects underscore this compound’s potential as an anti-inflammatory and analgesic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key pathways. At the molecular level, this compound inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκB kinase, preventing the degradation of IκBα, and reducing the nuclear translocation of NF-κB p65 . Additionally, this compound inhibits the phosphorylation of JNK and reduces ROS generation, further contributing to its anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential to regulate gene expression and cellular responses to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in inhibiting inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat pain models, subcutaneous and intrathecal injections of this compound dose-dependently attenuated mechanical allodynia and thermal hyperalgesia . The half-effective doses ranged from 0.9 to 1.9 mg/kg for subcutaneous injection . At higher doses, this compound did not exhibit toxic or adverse effects, indicating a favorable safety profile . These findings suggest that this compound has a wide therapeutic window and can be administered at varying dosages to achieve desired effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and pain modulation. The compound interacts with enzymes such as iNOS and COX-2, inhibiting their expression and activity . Additionally, this compound modulates the NF-κB and JNK pathways, which are critical for the regulation of inflammatory responses and cellular stress . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit the translocation of NF-κB p65 to the nucleus suggests that it may influence its localization and accumulation within specific cellular compartments

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound has been shown to inhibit the nuclear translocation of NF-κB p65, indicating its presence in the cytoplasm and its ability to modulate nuclear signaling pathways . Additionally, this compound’s interactions with microglial cells suggest that it may localize to specific subcellular compartments involved in pain and inflammatory responses . Understanding the subcellular localization of this compound will provide insights into its mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Bullatine A peut être synthétisé par une série de réactions chimiques à partir de composés organiques simples Les conditions réactionnelles nécessitent souvent des catalyseurs, des solvants et des contrôles de température spécifiques pour garantir le rendement et la pureté du produit souhaités .

Méthodes de production industrielle : La production industrielle de this compound implique l’extraction et la purification à partir des racines d’Aconitum brachypodum. Le processus comprend :

Extraction : Les racines sont séchées et broyées en une poudre fine, qui est ensuite soumise à une extraction par solvant à l’aide d’éthanol ou de méthanol.

Analyse Des Réactions Chimiques

Types de réactions : Bullatine A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des propriétés pharmacologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, conduisant potentiellement à de nouveaux composés ayant des activités uniques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions sont souvent des dérivés de this compound ayant des propriétés pharmacologiques modifiées. Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles .

4. Applications de la Recherche Scientifique

This compound a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : this compound sert de composé modèle pour étudier la synthèse et la réactivité des alcaloïdes diterpénoïdes.

Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans l’inflammation et la gestion de la douleur.

Médecine : this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement de la douleur chronique, de l’arthrite et des maladies inflammatoires.

Industrie : Le composé est utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité

Comparaison Avec Des Composés Similaires

Bullatine A est comparé à d’autres alcaloïdes diterpénoïdes tels que :

Aconitine : Connue pour ses propriétés analgésiques et toxiques puissantes, l’aconitine est un autre alcaloïde diterpénoïde de l’espèce Aconitum. Contrairement à la this compound, l’aconitine présente un profil de toxicité plus élevé.

Mesaconitine : Semblable à l’aconitine, la mesaconitine possède des propriétés analgésiques mais diffère par sa structure chimique et ses niveaux de toxicité.

Hypaconitine : Ce composé présente également des effets analgésiques mais est moins puissant que l’aconitine et la mesaconitine.

Unicité de this compound : this compound se distingue par son profil pharmacologique équilibré, offrant des effets anti-inflammatoires et analgésiques importants avec une toxicité relativement plus faible par rapport aux autres alcaloïdes diterpénoïdes. Cela en fait un candidat prometteur pour des applications thérapeutiques .

Propriétés

Numéro CAS |

1354-84-3 |

|---|---|

Formule moléculaire |

C22H33NO2 |

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1 |

Clé InChI |

OVXLNQAYPUEDSI-RQRZGUFWSA-N |

SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

SMILES isomérique |

CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |

SMILES canonique |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Synonymes |

BULLATINE A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.